1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride
Overview
Description
“1-(2-Aminoethyl)maleimide hydrochloride” is a laboratory chemical used in the synthesis of substances . It’s also known as “1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride” with a molecular formula of C6H8N2O2 • HCl and a molecular weight of 176.6 g/mol .
Synthesis Analysis
The synthesis of similar compounds like “1-(2-Aminoethyl)maleimide hydrochloride” has been reported. For instance, it can be prepared from "tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate" . Another method involves the double reductive amination reaction .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, maleimide chemistry is used in bioconjugation strategies . The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .
Scientific Research Applications
Synthetic Applications
Research has demonstrated the utility of 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride in the synthesis of complex nitrogen-heterocycles. For instance, its condensation with 1,3-dicarbonyl compounds in polyphosphoric acid yields pyridazino and triazinone derivatives, highlighting its role in the construction of fused nitrogen-heterocycles (S. Shin & Youn-Young Lee, 1988). Another study focused on the behavior of tertiary phosphite esters towards this compound, revealing potential pathways for generating alkylation products, further emphasizing its versatility in organic synthesis (A. Nada et al., 1996).
Chemical Biology Applications
In the realm of chemical biology, the compound serves as a precursor in synthesizing fluorinated heterocycles, indicating its utility in creating biologically relevant molecules (O. Attanasi et al., 2001). Its reactivity with Lawesson's reagent to yield dithione and monothiones also highlights its chemical versatility and potential applications in the development of sulfur-containing compounds (A. Nada et al., 2000).
Theoretical Studies
Density functional theory (DFT) studies on isomerization reactions of pyridazine derivatives bearing the N,N-dialkylaminoethyl group, including 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride, elucidate the mechanisms and energetics of these transformations. This provides insight into the stability and reactivity of such compounds, useful for designing novel organic reactions and materials (Ziyan Zhou et al., 2004).
Organic Synthesis and Medicinal Chemistry
This compound is also a key starting material in the synthesis of various heterocycles with potential pharmaceutical activity, demonstrating its significant role in medicinal chemistry (M. S. Abd El Halim et al., 1994). Furthermore, it has been used in the synthesis of cyclic imides showing amnesia-reversal activity, underscoring its potential for developing cognitive enhancers or treatments for memory impairment (D. Butler et al., 1987).
Safety And Hazards
properties
IUPAC Name |
2-(2-aminoethyl)-1H-pyridazine-3,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-3-4-9-6(11)2-1-5(10)8-9;/h1-2H,3-4,7H2,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOCBUDXPUDEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride | |
CAS RN |
1255717-52-2 | |
Record name | 3,6-Pyridazinedione, 1-(2-aminoethyl)-1,2-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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